Phosphate, dihydrogen

概要

説明

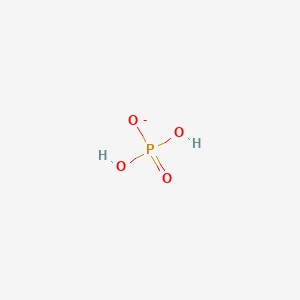

リン酸二水素イオンは、化学式H₂PO₄⁻を持つ無機イオンです。リン酸から3つのヒドロキシル基のうち1つが脱プロトン化された一価の陰イオンです。 この化合物は、様々な自然界に存在し、食品加工、医薬品、農業など幅広く利用されています .

準備方法

合成経路と反応条件

リン酸二水素イオンは、リン酸(H₃PO₄)を水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)などの塩基で中和することで合成できます。反応は通常水溶液中で起こり、以下のように表すことができます。

H3PO4+NaOH→NaH2PO4+H2O

工業生産方法

リン酸二水素イオンの工業生産は、通常、リン酸と炭酸ナトリウム(Na₂CO₃)または炭酸カリウム(K₂CO₃)を反応させて行われます。 このプロセスは、製品の収率と純度を高くするために、温度とpHを制御した大型反応器で行われます {_svg_2} .

化学反応の分析

Acid-Base Equilibria

Dihydrogen phosphate is an intermediate in the multistep conversion of phosphoric acid to phosphate :

-

It can act as a conjugate base to phosphoric acid.

-

It can act as a conjugate acid to the phosphate ion.

-

This means dihydrogen phosphate can be both a hydrogen donor and acceptor .

The disassociation constants are shown in the table below :

| Equilibrium | Disassociation constant, pK~a~ |

|---|---|

| pK~a1~ = 2.14 | |

| pK~a2~ = 7.20 | |

| pK~a3~ = 12.37 |

Reactions in Aqueous Solution

In aqueous solutions, the dihydrogen phosphate ion participates in the following reactions2:

-

with

-

with

In the reaction , acts as an acid and acts as a base .

Formation of Salts

Each of the phosphate ions, including , may form salts with one or more positive ions . Some examples include :

-

Ammonium dihydrogen phosphate

-

Monocalcium phosphate

Triphosphate Reactions

Triphosphate can be transformed into diphosphate and orthophosphate through the following reaction, which is catalyzed by Triphosphate phosphohydrolase :

-

Triphosphate + <=> Diphosphate + Orthophosphate ()

Pyrophosphate Reactions

Diphosphate can be transformed into orthophosphate through the following reaction, which is catalyzed by diphosphate phosphohydrolase :

-

Diphosphate + <=> 2Orthophosphate

The pyrophosphate (diphosphate) anion () is an acid anhydride of phosphate. In aqueous solutions, it hydrolyzes into inorganic phosphate, unless EC 3.6.1.1 is present :

-

This hydrolysis effectively renders the cleavage of ATP to AMP and ultimately irreversible.

-

Biochemical reactions coupled to this hydrolysis are irreversible as well, unless EC 3.6.1.1 is present.

科学的研究の応用

Agricultural Applications

Fertilizers and Nutrient Supply

- Dihydrogen phosphate compounds are widely used as fertilizers to enhance soil nutrient content. Potassium dihydrogen phosphate (KH₂PO₄) is particularly effective in providing essential nutrients like potassium and phosphorus, which are crucial for plant growth. It helps improve crop yield and quality by promoting root development and flowering .

- Case Study: A study demonstrated that the application of potassium dihydrogen phosphate significantly increased the yield of winter wheat by enhancing nutrient uptake and improving soil health through the stimulation of beneficial microorganisms .

Pest Control

- Potassium dihydrogen phosphate also serves as a fungicide, effectively preventing diseases such as powdery mildew in crops like fruits and vegetables. Its application helps reduce reliance on synthetic pesticides, contributing to sustainable agricultural practices .

Pharmaceutical Applications

Therapeutic Uses

- Dihydrogen phosphate compounds are utilized in pharmaceuticals, particularly as laxatives and buffering agents. Sodium dihydrogen phosphate is commonly used in gastroenterology for bowel preparation before medical procedures .

- Case Study: The combination of sodium phosphates with other medications has shown to enhance therapeutic effects for conditions such as inflammation and ulcers, indicating its importance in combination therapy .

Food Processing Applications

Emulsifying Agents

- In food processing, dihydrogen phosphates function as emulsifying agents, helping to stabilize mixtures that would otherwise separate. This property is vital in products like dressings and sauces .

- Additionally, they act as leavening agents in baked goods, contributing to the texture and volume of products by aiding yeast expansion during fermentation .

Preservation

- Dihydrogen phosphates are employed as surface-activating agents to prevent spoilage and extend shelf life by maintaining freshness in processed foods .

Material Science Applications

Refractory Materials

- Aluminum dihydrogen phosphate is used in the production of refractory materials due to its high-temperature resistance and insulation properties. It is incorporated into ceramics, glass, and coatings to enhance durability under extreme conditions .

- Case Study: The addition of aluminum dihydrogen phosphate to ceramic formulations has been shown to improve compressive strength and thermal stability, making it suitable for applications in high-temperature environments .

Catalysis

- Dihydrogen phosphate compounds serve as catalysts in various chemical reactions, including dehydration processes. Their catalytic properties facilitate efficient chemical transformations in industrial applications .

Summary of Key Properties and Applications

| Compound | Primary Use | Key Benefits |

|---|---|---|

| Potassium Dihydrogen Phosphate | Fertilizer | Enhances crop yield; fungicidal properties |

| Sodium Dihydrogen Phosphate | Pharmaceutical | Laxative; buffering agent |

| Aluminum Dihydrogen Phosphate | Refractory materials | High-temperature resistance; insulation |

作用機序

リン酸二水素イオンは、主に緩衝剤としての役割を通じて効果を発揮します。プロトンを供与または受容することで、様々な生物学的および化学的システムのpH安定性を維持します。 生物学的システムでは、酵素や他のタンパク質と相互作用して、代謝経路や細胞機能を調節します .

類似化合物との比較

類似化合物

- リン酸イオン(PO₄³⁻)

- リン酸水素イオン(HPO₄²⁻)

- リン酸(H₃PO₄)

独自性

リン酸二水素イオンは、リン酸の酸塩基平衡における中間位置にあるため、独自性があります。 リン酸の共役塩基とリン酸イオンの共役酸の両方の役割を果たすため、様々な用途において汎用性の高い緩衝剤となります .

生物活性

Dihydrogen phosphate, represented chemically as , is a significant anion in biological systems, playing crucial roles in cellular metabolism, energy transfer, and signaling pathways. This article delves into the biological activity of dihydrogen phosphate, focusing on its effects, mechanisms, and relevant case studies.

Overview of Dihydrogen Phosphate

Dihydrogen phosphate is formed when phosphoric acid donates two protons. It is commonly found in biological systems as part of ATP (adenosine triphosphate), which is essential for energy transfer in cells. Additionally, it serves as a buffer in physiological pH regulation.

Biological Functions

- Energy Metabolism : Dihydrogen phosphate is integral to ATP synthesis. During cellular respiration, the conversion of ADP (adenosine diphosphate) to ATP involves the phosphorylation of ADP with inorganic phosphate (Pi), which can be derived from dihydrogen phosphate.

- Signal Transduction : It acts as a signaling molecule in various pathways. For instance, dihydrogen phosphate can influence the activity of certain kinases and phosphatases, thereby modulating cellular responses to external stimuli.

- Nucleotide Synthesis : Dihydrogen phosphate is involved in the synthesis of nucleotides, which are the building blocks of DNA and RNA. This is critical for cell division and growth.

Case Study 1: Thermal Stability of Recombinant Proteins

A study investigated the effects of choline dihydrogen phosphate (CDHP) on the thermal stability of recombinant human IL-2 (rhIL-2). The results showed that formulations containing CDHP significantly increased the thermal midpoint (T_m) of rhIL-2 by 12.5°C compared to basic buffer solutions. However, there was a notable decrease in biological activity at higher concentrations of CDHP (30mM), indicating a complex relationship between stability and activity .

| Condition | T_m (°C) | Biological Activity Loss (%) |

|---|---|---|

| Control | 61.7 | 0 |

| 30 mM CDHP | 60.2 | 10 |

| 680 mM CDHP | 74.2 | Significant loss |

Case Study 2: Gene Regulation via G-Quadruplex Destabilization

Research has shown that choline dihydrogen phosphate can destabilize G-quadruplex structures within cells, enhancing gene expression related to aggressive breast cancer cells (MDA-MB-231). This suggests a potential therapeutic application for regulating disease-related genes . The destabilization effect was quantified through thermodynamic parameters:

| G-Quadruplex Type | ΔH° (kcal/mol) | ΔG° (kcal/mol) | T_m (°C) |

|---|---|---|---|

| 2G4 | -45.1 | -3.1 | 60.3 |

| 3G4 | -28.7 | 0.1 | >90 |

| Choline DHP | -45.1 | 1.7 | 25.6 |

Dihydrogen phosphate's biological activity can be attributed to several mechanisms:

- Buffering Capacity : It helps maintain pH homeostasis in cells, which is vital for enzyme function.

- Nucleotide Pool Regulation : By participating in nucleotide synthesis, it ensures adequate supply for DNA and RNA production.

- Enzyme Activation : It activates various enzymes involved in metabolic pathways through phosphorylation.

特性

CAS番号 |

14066-20-7 |

|---|---|

分子式 |

H2O4P- |

分子量 |

96.987 g/mol |

IUPAC名 |

dihydrogen phosphate |

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/p-1 |

InChIキー |

NBIIXXVUZAFLBC-UHFFFAOYSA-M |

SMILES |

OP(=O)(O)[O-] |

正規SMILES |

OP(=O)(O)[O-] |

Key on ui other cas no. |

29505-79-1 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。